2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a thiazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The starting material, 4-chloro-3-methylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chloro-3-methylphenoxy)acetic acid.
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Thiazole Formation: : The thiazole ring is synthesized by reacting 2-amino-5-methylthiazole with an appropriate acylating agent, such as acetic anhydride, to form N-(5-methyl-1,3-thiazol-2-yl)acetamide.
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Coupling Reaction: : The final step involves coupling the phenoxy intermediate with the thiazole intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the acetamide moiety.
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Substitution: : The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its chemical properties make it suitable for various applications in manufacturing and product development.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the specific substitution pattern on the phenoxy ring and the presence of the thiazole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-5-10(3-4-11(8)14)18-7-12(17)16-13-15-6-9(2)19-13/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTLLJQEZZYGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(S2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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